This compound can be classified under the following categories:
The synthesis of [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester typically involves several synthetic steps:
The molecular structure of [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester can be analyzed using various techniques:
The compound may undergo several types of chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or pharmacokinetic properties.
The mechanism of action for compounds like [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester often involves interactions with specific biological targets:
Understanding these mechanisms is essential for optimizing drug design and predicting therapeutic effects.
The physical and chemical properties of [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester include:
These properties influence how the compound behaves in biological systems and its potential formulation as a drug.
The applications of [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester are diverse:
The systematic IUPAC name tert-butyl N-methyl-N-[1-(6-chloro-2-(methylsulfanyl)pyrimidin-4-yl)piperidin-3-yl]carbamate defines a multifunctional synthetic intermediate with critical importance in modern drug discovery. Its molecular formula (C₁₆H₂₅ClN₄O₂S) and weight (372.91 g/mol) reflect a hybrid architecture combining three pharmacologically significant domains [2] [6]:
Table 1: Fundamental Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1261232-60-3 | [2] [6] |
| Molecular Formula | C₁₆H₂₅ClN₄O₂S | [1] [2] |
| Exact Mass | 372.1387 g/mol | [3] |
| Canonical SMILES | CSC1=NC(=CC(=N1)N2CCCC(N(C)OC(=O)OC(C)(C)C)C2)Cl | [2] |
| XLogP3 | 3.9 (Moderate lipophilicity) | [3] |
The chlorine atom's para-position to the piperidine linkage creates a synthetic handle for nucleophilic aromatic substitution (SNAr), allowing diversification into analogs with tailored biological activities [3] .
This compound emerged during the late 2000s amid growing interest in kinase inhibitors targeting oncological pathways. Key milestones include:
Unlike traditional drugs discovered via phenotypic screening, this compound exemplifies fragment-based drug design (FBDD), where modular components are systematically assembled to optimize target engagement [3].
As a privileged scaffold, this molecule enables rational modulation of pharmacokinetic and pharmacodynamic properties:
Strategic Advantages
Table 2: Bioisosteric Substituent Effects on Target Binding
| C-6 Pyrimidine Modifier | Ki (nM) vs EGFR Kinase | Solubility (μg/mL) |
|---|---|---|
| Cl (Parent compound) | 420 | 18 |
| NHCH₃ | 35 | 210 |
| NHSO₂CH₃ | 8 | 95 |
Data representative of analog libraries derived from parent structure [3] [7]
This compound’s utility is evidenced in:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6